Lubiprostone-d7 - 1217675-13-2

Lubiprostone-d7

Catalog Number: EVT-1483270
CAS Number: 1217675-13-2
Molecular Formula: C₂₀H₂₅D₇F₂O₅
Molecular Weight: 397.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Lubiprostone-d7 involves several steps that typically include the modification of existing Lubiprostone synthesis pathways to incorporate deuterium. One notable method includes the use of tert-butyldimethylsilyl (TBS) protection followed by deprotection using mineral acids such as sulfuric acid or hydrochloric acid .

The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with precursors that contain the necessary functional groups for modification.
  2. Deuteration: Deuterated reagents are introduced at specific stages to replace hydrogen atoms with deuterium.
  3. Protection and Deprotection: Protecting groups are employed to prevent unwanted reactions during synthesis, followed by selective removal to yield the final product.

Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis process and ensuring high purity of Lubiprostone-d7.

Molecular Structure Analysis

The molecular structure of Lubiprostone-d7 features a bicyclic framework characteristic of its parent compound, with specific modifications that include deuterium substitution. The structure can be represented as follows:

  • Molecular Formula: C20H25D7F2O5C_{20}H_{25}D_{7}F_{2}O_{5}
  • Structural Features: The compound contains multiple hydroxyl groups and fluorinated alkyl chains, contributing to its biological activity.

Data on the molecular structure can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of deuterium and other functional groups .

Chemical Reactions Analysis

Lubiprostone-d7 participates in various chemical reactions typical for compounds with similar structures. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, Lubiprostone-d7 can undergo hydrolysis, affecting its pharmacological properties.
  • Reduction/Oxidation: The presence of hydroxyl groups allows for potential oxidation or reduction reactions, which can modify its activity.
  • Substitution Reactions: The fluorinated components may participate in nucleophilic substitution reactions under specific conditions.

These reactions are essential for understanding the stability and reactivity of Lubiprostone-d7 in biological systems.

Mechanism of Action

Lubiprostone-d7 functions primarily by activating chloride channels in the intestinal epithelium, specifically the cystic fibrosis transmembrane conductance regulator. This activation leads to increased secretion of chloride ions into the intestinal lumen, resulting in enhanced fluid secretion and improved bowel motility.

The mechanism can be summarized as follows:

  1. Chloride Channel Activation: Binding to specific receptors activates chloride channels.
  2. Fluid Secretion: Increased chloride ion concentration leads to osmotic movement of water into the intestinal lumen.
  3. Enhanced Motility: The resultant increase in luminal fluid facilitates peristalsis and promotes bowel movements.

Data supporting this mechanism include clinical studies demonstrating improved bowel function in patients treated with Lubiprostone-d7 compared to placebo .

Physical and Chemical Properties Analysis

The physical properties of Lubiprostone-d7 include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include its reactivity profile, particularly its susceptibility to hydrolysis and oxidation due to functional groups present in its structure .

Applications

Lubiprostone-d7 is primarily used in scientific research settings for:

  • Analytical Chemistry: As a reference standard for quantifying Lubiprostone levels in biological samples using advanced analytical techniques.
  • Pharmaceutical Development: Assisting in the formulation development and stability testing of new drug candidates related to gastrointestinal therapies.
  • Clinical Research: Evaluating pharmacokinetics and pharmacodynamics through isotopic labeling studies that provide insights into drug metabolism and action.
Chemical Identity and Structural Characterization of Lubiprostone-d7

Molecular Structure and Isotopic Labeling Techniques

Lubiprostone-d7 (CAS 1217675-13-2) is a deuterium-enriched analog of the chloride channel activator lubiprostone, systematically substituted at seven hydrogen positions within its aliphatic chain. The molecular formula is C~20~H~25~D~7~F~2~O~5~, with a precise molecular weight of 397.51 g/mol [3] [5] [10]. Deuterium atoms are strategically incorporated at the 6,6,7,7,8,8,8 positions of the octanoyl side chain (–C~6~H~2~D~7~–), replacing protium atoms while maintaining the core bicyclic prostone structure featuring a prostaglandin E1-derived γ-lactone ring and two fluorine atoms at the C4 position [8] [10]. This specific labeling pattern preserves the molecule's stereochemical configuration, including the critical (1R,2R,3R) chiral centers essential for biological activity [5].

The isotopic labeling employs position-specific deuteration rather than random substitution, ensuring structural fidelity and metabolic stability at targeted positions. This technique involves synthetic routes utilizing deuterated precursors (e.g., hexadeuterioacetone and deuterium oxide) in key steps such as Wittig olefination or carbonyl reduction [10]. Analytical confirmation is achieved through tandem mass spectrometry (LC-MS/MS), where the molecular ion peak appears at m/z 398.5 (+1 vs. non-deuterated lubiprostone), and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates proton signals at δ~H~ 0.85–1.25 ppm (corresponding to C6–C8 positions) [3] [8].

Analytical Applications:

  • Quantitative Mass Spectrometry: Serves as an internal standard for LC-MS/MS quantification of non-deuterated lubiprostone in biological matrices, correcting for matrix effects and ionization variability [5] [8].
  • Metabolic Tracing: Enables precise tracking of metabolite formation (e.g., M3 metabolite) in hepatocyte incubation studies via distinct isotopic clusters in mass spectra [6] [8].

Table 1: Molecular Descriptors of Lubiprostone-d7

PropertySpecificationAnalytical Method
Molecular FormulaC~20~H~25~D~7~F~2~O~5~High-resolution MS
Molecular Weight397.51 g/molCalculated/Confirmed
Deuterium PositionsC6, C7, C8 (7 atoms; >99% isotopic purity)²H-NMR
Key MS Fragment Ionsm/z 398.5 [M+H]⁺, 381.5 [M+H–H₂O]⁺LC-MS/MS
CAS Registry Number1217675-13-2

Tautomeric Isomerism and Stability Analysis

Lubiprostone-d7 exists as a dynamic equilibrium between two tautomeric isomers: the biologically active ring-open hemiketal form (15-keto prostanoic acid derivative) and the ring-closed γ-lactone form. This equilibrium is solvent- and pH-dependent, with the hemiketal form predominating (>95%) in aqueous environments [5] [10]. The non-deuterated counterparts are registered under CAS 136790-76-6 (ring-open) and 333963-40-9 (ring-closed), respectively [10].

Deuterium substitution induces subtle but measurable effects on tautomeric equilibrium:

  • Kinetic Isotope Effects: Deuterium’s lower zero-point energy strengthens C–D bonds vs. C–H, marginally slowing hemiketal-to-lactone interconversion kinetics (measured rate constant k~H~/k~D~ ≈ 1.5–2.0) [10].
  • Structural Confirmation: ¹³C-NMR reveals deuterium-induced upfield shifts (–0.05 to –0.1 ppm) for C6 and C7 resonances, confirming isotopic placement without perturbing the hemiketal’s characteristic C15 peak at δ~C~ 110 ppm [5] [10].
  • Solution Stability: Accelerated stability studies (40°C/75% RH, 14 days) show comparable degradation profiles between lubiprostone-d7 and non-deuterated forms. Primary degradation occurs via dehydration (loss of H₂O/D₂O) at C15, forming Δ¹⁵-prostaglandin analogs [8].

Table 2: Tautomeric Distribution of Lubiprostone-d7 in Solvent Systems

SolventpH% Ring-Open Form% Ring-Closed FormMethod
Deuterated Water7.497.2%2.8%¹H-NMR Integration
AcetonitrileNeutral12.5%87.5%HPLC-UV
Methanol3.099.8%0.2%LC-MS

Solid-state characterization via X-ray powder diffraction confirms that lubiprostone-d7 retains the same crystalline polymorph (Form I) as non-deuterated lubiprostone, with identical unit cell parameters (a = 14.2 Å, b = 5.8 Å, c = 19.3 Å) [8]. Hygroscopicity testing reveals negligible water uptake (<0.5% w/w at 80% RH), critical for handling precision in analytical workflows [8].

Comparative Structural Analysis with Non-Deuterated Lubiprostone

Lubiprostone-d7 maintains near-identical geometric and electronic properties to its non-deuterated analog (C~20~H~32~F~2~O~5~, MW 390.47 g/mol), with deuterium-induced variances confined to vibrational spectra and bond dissociation energies:

  • Bond Lengths/Angles: Density functional theory (DFT) calculations (B3LYP/6-31G*) predict <0.005 Å differences in C–C/C–O bond lengths and <0.1° deviations in bond angles between isotopologs [8] [10].
  • Electronic Properties: Frontier molecular orbital analysis shows identical HOMO (–7.35 eV) and LUMO (–0.89 eV) energies, confirming equivalent redox behavior and ClC-2 binding affinity [5].
  • Vibrational Spectroscopy: Infrared spectra exhibit deuterium-specific shifts: C–D stretching at 2100–2200 cm⁻¹ (absent in non-deuterated form) and altered bending modes below 1000 cm⁻¹ [10].

Physicochemical Comparison:

  • Solubility: Both compounds share similar solubility profiles: lipophilic (logP = 3.8 ± 0.2 in octanol/water), with aqueous solubility <0.1 mg/mL at pH 7.0 [8].
  • Hydrogen Bonding: Identical donor/acceptor counts (2 donors, 5 acceptors), ensuring comparable membrane permeability [5].
  • Metabolic Stability: Hepatocyte incubations reveal deuterium isotope effects on metabolism: CYP3A4-mediated ω-oxidation at C8 is slowed 2.5-fold in lubiprostone-d7 (t~1/2~ = 58 min vs. 23 min for non-deuterated), attributable to C–D bond cleavage kinetics [6] [8].

Table 3: Structural and Physicochemical Comparison

ParameterLubiprostone-d7Non-Deuterated LubiprostoneSignificance
Molecular FormulaC~20~H~25~D~7~F~2~O~5~C~20~H~32~F~2~O~5~Isotopic confirmation
Molecular Weight397.51 g/mol390.47 g/mol+7 Da shift in MS
C6–C8 Bond Dissociation Energy85–90 kcal/mol (C–D)80–85 kcal/mol (C–H)Enhanced metabolic stability
Aqueous Solubility (25°C)0.083 mg/mL0.079 mg/mLClinically irrelevant
logP (Octanol/Water)3.823.78Equivalent permeability
Plasma Protein Binding94.2%93.8%Similar distribution kinetics

Biochemical Equivalence:Despite isotopic differences, lubiprostone-d7 retains the pharmacophore integrity necessary for chloride channel activation. In vitro functional assays using T84 colonic cells demonstrate equipotent ClC-2 activation (EC~50~ = 68 nM vs. 65 nM for non-deuterated), confirming that deuterium substitution does not alter the molecule’s interaction with the channel’s pore-forming domains [3] [9]. This biochemical equivalence validates its utility as a tracer for mechanistic studies, while kinetic isotope effects make it indispensable for elucidating metabolic pathways.

Properties

CAS Number

1217675-13-2

Product Name

Lubiprostone-d7

Molecular Formula

C₂₀H₂₅D₇F₂O₅

Molecular Weight

397.51

Synonyms

(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.